molecular formula C8H16N2O2 B1347424 3-(4-Methylpiperazin-1-yl)propanoic acid CAS No. 55480-45-0

3-(4-Methylpiperazin-1-yl)propanoic acid

Cat. No. B1347424
CAS RN: 55480-45-0
M. Wt: 172.22 g/mol
InChI Key: JSHLMMUXJIDENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-yl)propanoic acid, also known as MPPA, is a molecule with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol12. It is a solid substance32.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid in the available resources.



Molecular Structure Analysis

The molecular structure of 3-(4-Methylpiperazin-1-yl)propanoic acid can be represented by the SMILES string CN1CCN(CC1)CCC(O)=O31. The InChI representation is InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12)1.



Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving 3-(4-Methylpiperazin-1-yl)propanoic acid in the available resources.



Physical And Chemical Properties Analysis

3-(4-Methylpiperazin-1-yl)propanoic acid has a molecular weight of 172.22 g/mol12. It has a computed XLogP3-AA value of -2.71, indicating its solubility characteristics. It has one hydrogen bond donor and four hydrogen bond acceptors1. The compound has a rotatable bond count of 31, which may influence its flexibility and interactions with other molecules.


Scientific Research Applications

  • Anti-inflammatory Research

    • Summary of Application : This compound has been studied for its anti-inflammatory effects . A new piperazine derivative of it was developed and tested for anti-nociceptive and anti-inflammatory effects .
    • Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw edema and pleurisy induced by carrageenan .
    • Results : The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time of animals in the second phase of the formalin test, and reduced edema formation at all hours of the paw edema induced by carrageenan test . It also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
  • Chemical Synthesis

    • Summary of Application : This compound has been used in the development of a continuous process for large-scale asymmetric manufacture .
    • Methods of Application : The deprotection of the benzyl ester group by hydrogenolysis, followed by isolation of the amino acid as the corresponding dihydrochloride salt, provided a scalable and efficient synthesis .

Safety And Hazards

The compound is classified as an eye damager (Eye Dam. 1) according to the GHS classification31. The safety precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)3.


Future Directions

As of now, there is no specific information available on the future directions of 3-(4-Methylpiperazin-1-yl)propanoic acid. However, given its unique structure, it may have potential applications in various fields of research. Further studies are needed to explore its properties and potential uses.


properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHLMMUXJIDENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362761
Record name 3-(4-methylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)propanoic acid

CAS RN

55480-45-0
Record name 3-(4-methylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55480-45-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)propanoic acid
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)propanoic acid

Citations

For This Compound
7
Citations
S Ramishetti, I Hazan‐Halevy, R Palakuri… - Advanced …, 2020 - Wiley Online Library
Lipid nanoparticles (LNPs) are the most advanced nonviral platforms for small interfering RNA (siRNA) delivery that are clinically approved. These LNPs, based on ionizable lipids, are …
Number of citations: 145 onlinelibrary.wiley.com
GC González-Muñoz, MP Arce, B López… - European journal of …, 2011 - Elsevier
We have previously reported the multifunctional profile of N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide (1) as an effective neuroprotectant and selective …
Number of citations: 53 www.sciencedirect.com
Y Liu, Y Wu, Y Gu, L Hu - European Journal of Medicinal Chemistry, 2020 - Elsevier
Here, we formulated and investigated the structure-activity relationships of novel N-substituted carbazole sulfonamide derivatives with improved physicochemical properties. Most of …
Number of citations: 37 www.sciencedirect.com
GHAO NIU, WC Hsiao, H Zhuang, HW Chen, LG Zheng… - 2023 - chemrxiv.org
Excavatolide B (1, ExcB), a briarane-type diterpenoid isolated from Formosan gorgonian Briareum stechei, exhibits promising anti-inflammatory activity with low cytotoxicity. In this study, …
Number of citations: 1 chemrxiv.org
A Richters, J Ketzer, M Getlik, C Grütter… - Journal of Medicinal …, 2013 - ACS Publications
Mutations in the catalytic domain at the gatekeeper position represent the most prominent drug-resistant variants of kinases and significantly impair the efficacy of targeted cancer …
Number of citations: 24 pubs.acs.org
X Ran - 2015 - deepblue.lib.umich.edu
Protein-protein interactions (PPIs) are macromolecular contacts critical in physiological processes and they play a role in both normal cellular processes and disease pathogenesis. …
Number of citations: 0 deepblue.lib.umich.edu
HB Rode, ML Sos, C Grütter, S Heynck… - Bioorganic & medicinal …, 2011 - Elsevier
Here we present the synthesis and biological activity of a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase (MLCK) …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.